molecular formula C17H14N2O3S B2662568 2-[(1,3-Benzoxazol-2-yl)amino]-1-[5-(thiophen-2-yl)furan-2-yl]ethan-1-ol CAS No. 2380060-66-0

2-[(1,3-Benzoxazol-2-yl)amino]-1-[5-(thiophen-2-yl)furan-2-yl]ethan-1-ol

Cat. No.: B2662568
CAS No.: 2380060-66-0
M. Wt: 326.37
InChI Key: NCPAXRYSJXLSMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1,3-Benzoxazol-2-yl)amino]-1-[5-(thiophen-2-yl)furan-2-yl]ethan-1-ol is a complex organic compound that features a benzoxazole ring, a thiophene ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,3-Benzoxazol-2-yl)amino]-1-[5-(thiophen-2-yl)furan-2-yl]ethan-1-ol typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxazole ring, which can be synthesized from 2-aminophenol and an appropriate aldehyde or carboxylic acid under acidic conditions . The thiophene and furan rings are then introduced through subsequent reactions involving thiophene-2-carboxaldehyde and furan-2-carboxaldehyde, respectively .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as metal catalysts or ionic liquid catalysts can be employed to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(1,3-Benzoxazol-2-yl)amino]-1-[5-(thiophen-2-yl)furan-2-yl]ethan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[(1,3-Benzoxazol-2-yl)amino]-1-[5-(thiophen-2-yl)furan-2-yl]ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1,3-Benzoxazol-2-yl)amino]-1-[5-(thiophen-2-yl)furan-2-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1,3-Benzoxazol-2-yl)amino]-1-[5-(thiophen-2-yl)furan-2-yl]ethan-1-ol is unique due to its combination of three distinct heterocyclic rings, which confer unique chemical and physical properties. This structural complexity makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylamino)-1-(5-thiophen-2-ylfuran-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c20-12(14-7-8-15(21-14)16-6-3-9-23-16)10-18-17-19-11-4-1-2-5-13(11)22-17/h1-9,12,20H,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPAXRYSJXLSMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)NCC(C3=CC=C(O3)C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.